3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a cyclohexyloxy group attached to a benzimidazole ring, which is further substituted with a benzyl group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium typically involves the reaction of benzimidazole derivatives with cyclohexyloxy methyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts can also be employed to enhance the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the cyclohexyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive benzimidazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
1-[(Cyclohexyloxy)methyl]piperidine: Similar in structure but contains a piperidine ring instead of a benzimidazole ring.
2-[(Cyclohexyloxy)methyl]benzimidazole: Similar structure with a different substitution pattern on the benzimidazole ring.
Uniqueness: 3-benzyl-1-[(cyclohexyloxy)methyl]-3H-benzimidazol-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexyloxy group and a benzyl group on the benzimidazole ring makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C21H25N2O+ |
---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
1-benzyl-3-(cyclohexyloxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C21H25N2O/c1-3-9-18(10-4-1)15-22-16-23(21-14-8-7-13-20(21)22)17-24-19-11-5-2-6-12-19/h1,3-4,7-10,13-14,16,19H,2,5-6,11-12,15,17H2/q+1 |
InChI-Schlüssel |
YFMPGPLBZBXXIO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OCN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4 |
Kanonische SMILES |
C1CCC(CC1)OCN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.